molecular formula C10H16N2O5S B14437454 1,10-Dioxa-4-thia-7,13-diazacyclopentadecane-3,6,14-trione CAS No. 74229-40-6

1,10-Dioxa-4-thia-7,13-diazacyclopentadecane-3,6,14-trione

Cat. No.: B14437454
CAS No.: 74229-40-6
M. Wt: 276.31 g/mol
InChI Key: DKKOJQCGAHGSSY-UHFFFAOYSA-N
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Description

1,10-Dioxa-4-thia-7,13-diazacyclopentadecane-3,6,14-trione is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as ethers, amides, and a thioester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,10-Dioxa-4-thia-7,13-diazacyclopentadecane-3,6,14-trione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the desired ring structure. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

1,10-Dioxa-4-thia-7,13-diazacyclopentadecane-3,6,14-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioester group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the amide or ether sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

1,10-Dioxa-4-thia-7,13-diazacyclopentadecane-3,6,14-trione has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,10-Dioxa-4-thia-7,13-diazacyclopentadecane-3,6,14-trione involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its functional groups allow it to interact with biological macromolecules, potentially disrupting cellular processes and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Known for its use as a ligand in coordination chemistry.

    4,7,13-Trioxa-1,10-diazacyclopentadecane: Another compound with similar structural features and applications.

Uniqueness

1,10-Dioxa-4-thia-7,13-diazacyclopentadecane-3,6,14-trione is unique due to the presence of both sulfur and nitrogen atoms within its ring structure, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

74229-40-6

Molecular Formula

C10H16N2O5S

Molecular Weight

276.31 g/mol

IUPAC Name

1,10-dioxa-4-thia-7,13-diazacyclopentadecane-3,6,14-trione

InChI

InChI=1S/C10H16N2O5S/c13-8-5-17-6-10(15)18-7-9(14)12-2-4-16-3-1-11-8/h1-7H2,(H,11,13)(H,12,14)

InChI Key

DKKOJQCGAHGSSY-UHFFFAOYSA-N

Canonical SMILES

C1COCCNC(=O)CSC(=O)COCC(=O)N1

Origin of Product

United States

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